molecular formula C9H18N2O B4542713 N-(tert-butyl)-N'-cyclobutylurea

N-(tert-butyl)-N'-cyclobutylurea

Cat. No. B4542713
M. Wt: 170.25 g/mol
InChI Key: QKACPHAZNVBLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(tert-butyl)-N'-cyclobutylurea often involves versatile intermediates like N-tert-butanesulfinyl aldimines and ketimines, which are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones (Ellman, Owens, & Tang, 2002). Additionally, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in multicomponent reactions involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

Molecular Structure Analysis

The molecular structure and stereochemistry of related compounds are crucial for their chemical behavior and reactivity. For example, the stereoselective synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid demonstrates the importance of molecular structure in achieving desired enantioselectivity and yield (Chung et al., 2005).

Chemical Reactions and Properties

Reactions involving tert-butyl groups and cyclobutyl derivatives have been extensively studied. For instance, tert-butyl hypoiodite (t-BuOI) has been shown to be effective for the cyclization of N-alkenylamides, leading to a variety of N-heterocycles under mild conditions (Minakata et al., 2006). The [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitated by a removable PhSO₂CF₂ group represents another key reaction pathway for synthesizing cyclic sulfoximines (Ye et al., 2014).

Physical Properties Analysis

The physical properties of this compound can be inferred from related compounds. For example, the synthesis of sterically congested cycloalkenes provides insights into the strain and steric hindrance that might be expected in this compound, affecting its physical state, stability, and solubility (Ishii et al., 2000).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and potential reaction pathways, can be anticipated based on the behavior of similar structures. The use of tert-butylsulfonamide as a new nitrogen source for catalytic aminohydroxylation and aziridination of olefins, for instance, illustrates the types of functional group transformations that may be relevant (Gontcharov, Liu, & Sharpless, 1999).

properties

IUPAC Name

1-tert-butyl-3-cyclobutylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)10-7-5-4-6-7/h7H,4-6H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKACPHAZNVBLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-N'-cyclobutylurea
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-N'-cyclobutylurea
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-N'-cyclobutylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-N'-cyclobutylurea
Reactant of Route 5
Reactant of Route 5
N-(tert-butyl)-N'-cyclobutylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-N'-cyclobutylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.